molecular formula C16H40Cl4Si5 B8454377 Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]- CAS No. 171520-44-8

Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]-

Cat. No. B8454377
Key on ui cas rn: 171520-44-8
M. Wt: 514.7 g/mol
InChI Key: PEEGSQSGZGIWLI-UHFFFAOYSA-N
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Patent
US05880305

Procedure details

Under argon, 234.2 g (2.475 mol) chlorodimethyl silane, 500 ml TBME and 1.5 g catalyst 1 were added to 75 g (0.550 mol) tetravinyl silane. The reaction mixture was heated, with vigorous stirring, to 45° C. until an exothermic reaction set in and the temperature rose to 51° C. A mixture comprising 525 g (3.853 mol) tetravinyl silane, 1639.4 g (17.327 mol) chlorodimethyl silane and 940 ml TBME was then added slowly dropwise, wherein care was taken that the reaction temperature did not fall below 50° C. Stirring was then continued for 1.5 hours under reflux, the reaction mixture was cooled to room temperature, the catalyst was filtered off over a frit, and volatile constituents were removed from the colourless solution under vacuum. The product took the form of a white solid. Yield: 2120.8 g (94% of theoretical yield).
Quantity
234.2 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst 1
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
525 g
Type
reactant
Reaction Step Two
Quantity
1639.4 g
Type
reactant
Reaction Step Two
Name
Quantity
940 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([CH3:4])[CH3:3].[CH:5]([Si:7]([CH:12]=[CH2:13])([CH:10]=[CH2:11])[CH:8]=[CH2:9])=[CH2:6]>CC(OC)(C)C>[Si:7]([CH2:12][CH2:13][Si:2]([Cl:1])([CH3:4])[CH3:3])([CH2:10][CH2:11][Si:2]([Cl:1])([CH3:4])[CH3:3])([CH2:8][CH2:9][Si:2]([Cl:1])([CH3:4])[CH3:3])[CH2:5][CH2:6][Si:2]([Cl:1])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
234.2 g
Type
reactant
Smiles
Cl[SiH](C)C
Name
Quantity
75 g
Type
reactant
Smiles
C(=C)[Si](C=C)(C=C)C=C
Name
catalyst 1
Quantity
1.5 g
Type
catalyst
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
525 g
Type
reactant
Smiles
C(=C)[Si](C=C)(C=C)C=C
Name
Quantity
1639.4 g
Type
reactant
Smiles
Cl[SiH](C)C
Name
Quantity
940 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 51° C
CUSTOM
Type
CUSTOM
Details
did not fall below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off over a frit, and volatile constituents
CUSTOM
Type
CUSTOM
Details
were removed from the colourless solution under vacuum
CUSTOM
Type
CUSTOM
Details
Yield: 2120.8 g (94% of theoretical yield)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
[Si](CC[Si](C)(C)Cl)(CC[Si](C)(C)Cl)(CC[Si](C)(C)Cl)CC[Si](C)(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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